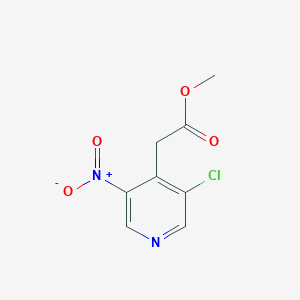
Methyl (3-chloro-5-nitropyridin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate is an organic compound with the molecular formula C8H7ClN2O4 This compound is part of the pyridine family, characterized by a pyridine ring substituted with a chlorine atom, a nitro group, and an ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate typically involves the nitration of 2-chloro-4-methylpyridine followed by esterification. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring. The resulting 2-chloro-5-nitro-4-methylpyridine is then reacted with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form the desired ester .
Industrial Production Methods
Industrial production of methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Aminopyridine Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system and anti-inflammatory agents.
Agrochemicals: Employed in the development of herbicides and insecticides.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate depends on its application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, altering their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then exert its effects on molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methyl-5-nitropyridine: Similar structure but lacks the ester group.
2-Chloro-5-nitropyridine: Similar structure but lacks the methyl and ester groups.
Methyl 2-(3-chloro-4-nitropyridin-5-yl)acetate: Isomer with different substitution pattern on the pyridine ring.
Uniqueness
Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H7ClN2O4 |
|---|---|
Molekulargewicht |
230.60 g/mol |
IUPAC-Name |
methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)2-5-6(9)3-10-4-7(5)11(13)14/h3-4H,2H2,1H3 |
InChI-Schlüssel |
HVGWEIWSICZGQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


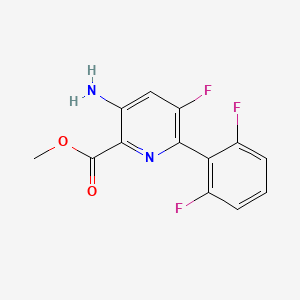

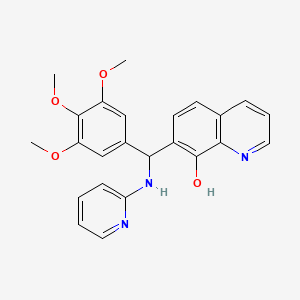
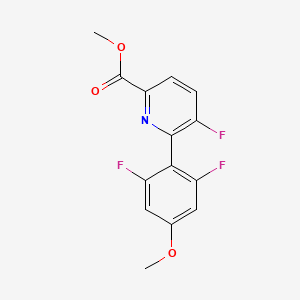

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)

![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
![4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide](/img/structure/B13929293.png)
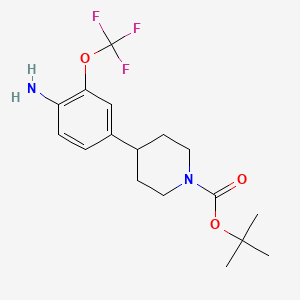
![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)

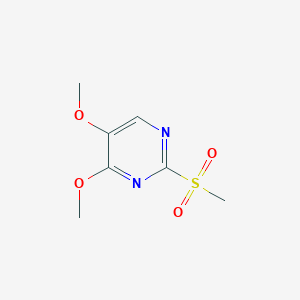
![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)
